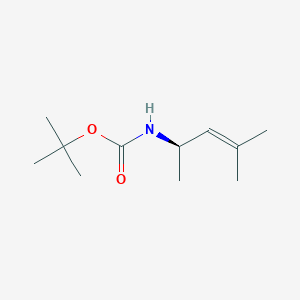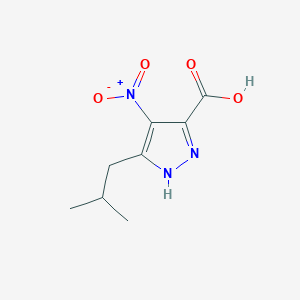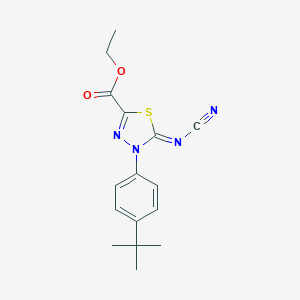
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate
Vue d'ensemble
Description
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate, also known as 2,2,3,3-D4-3-(Trimethylsilyl)propionic acid sodium salt, is a deuterium-labeled silane . It is used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is C6H9D4NaO2Si . The linear formula is (CH3)3SiCD2CD2CO2Na .Physical And Chemical Properties Analysis
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is a white powder . It has a melting point of 300°C . It is slightly soluble in methanol and water . The pH of a 1% solution in water is between 7.0 and 9.0 . It is hygroscopic .Applications De Recherche Scientifique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is widely used as an internal standard in NMR spectroscopy for aqueous solvents like deuterium oxide (D2O) . Its chemical shift is well-resolved from most organic compounds, providing a reliable reference point for the measurement of other signals in the spectrum.
Metabolomics Studies
In metabolomics, this compound serves as a crucial reference for quantifying metabolite concentrations in biological samples . Its stable isotopic labeling allows for accurate tracking and measurement of metabolic changes in response to various physiological conditions.
Pharmaceutical Research
The pharmaceutical industry utilizes this compound for its deuterium labeling properties. It helps in tracing the pathway of drug metabolism and understanding the interaction of pharmaceuticals with biological systems .
Chemical Synthesis
As a building block, this compound is employed in the synthesis of more complex molecules. Its trimethylsilyl group can act as a protective group for carboxylic acids or be involved in the preparation of various silyl esters .
Safety and Hazards
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Mécanisme D'action
Target of Action
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate, also known as 3-(Trimethylsilyl)propionic acid-d4 sodium salt, is primarily used as a deuterium-labeled silane .
Mode of Action
As a deuterium-labeled compound, it is used in the preparation of other compounds where the deuterium atom serves as a tracer or a stable isotopic label in metabolic studies
Biochemical Pathways
When used as a deuterium label in other compounds, it can help trace the metabolic pathways of those compounds .
Pharmacokinetics
As a sodium salt, it is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.
Result of Action
The primary result of the action of Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is the successful labeling of other compounds with deuterium . This allows researchers to track the movement and metabolism of the labeled compound in a biological system.
Action Environment
The efficacy and stability of Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate as a deuterium label can be influenced by various environmental factors. For instance, it should be stored below +30°C to maintain its stability . Furthermore, it is hygroscopic, meaning it readily absorbs moisture from the environment , which could potentially affect its reactivity and efficacy as a labeling agent.
Propriétés
IUPAC Name |
sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1/i4D2,5D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWPAYIXDCDNL-HGFPCDIYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])[Si](C)(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179253 | |
| Record name | Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | |
CAS RN |
24493-21-8 | |
| Record name | Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(trimethylsilyl)[2,2,3,3-2H4]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)








